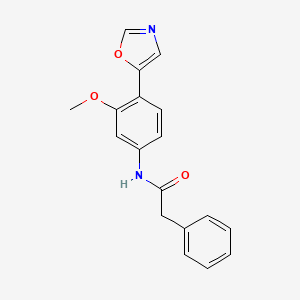

N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide

Description

N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide is a heterocyclic acetamide derivative featuring a methoxy-substituted phenyl ring linked to an oxazole moiety and a phenylacetamide group. For example, it serves as a key intermediate in synthesizing potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), such as BMS-337197, which exhibits uncompetitive inhibition of IMPDH II with IC₅₀ values in the nanomolar range . Its synthesis typically involves multi-step routes starting from α-haloketones and oxazole precursors, with optimized methods achieving high yields (e.g., 55% over nine steps) . Structural characterization via ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography confirms its planar aromatic system and hydrogen-bonding capabilities, which are critical for target binding .

Properties

CAS No. |

267405-93-6 |

|---|---|

Molecular Formula |

C18H16N2O3 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

N-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-2-phenylacetamide |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-10-14(7-8-15(16)17-11-19-12-23-17)20-18(21)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,20,21) |

InChI Key |

FVMPOTYRHZJMAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)C3=CN=CO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide involves several steps. One efficient synthetic route includes the reaction of 3-methoxy-4-(oxazol-5-yl)aniline with phenylacetyl chloride under appropriate conditions to form the desired product . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

Substitution: The phenylacetamide moiety can undergo substitution reactions, particularly at the amide nitrogen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial potential of phenylacetamide derivatives, including N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide. For instance, a series of N-phenylacetamide derivatives were synthesized and evaluated against several bacterial strains, demonstrating promising antibacterial activity. The minimum effective concentration (EC50) values indicated that these compounds could outperform traditional antibiotics in certain contexts, making them suitable candidates for further development as antibacterial agents .

1.2 Antiviral Activity

The compound's structural characteristics suggest potential antiviral applications as well. Research into similar phenylacetamide derivatives has shown that modifications can lead to enhanced activity against viruses such as Influenza A. The exploration of structure-activity relationships (SAR) has been crucial in optimizing these compounds for better efficacy against viral pathogens .

Case Studies

2.1 Antibacterial Evaluation

A detailed study on N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide revealed significant antibacterial effects against Xanthomonas oryzae, with an EC50 value of 156.7 µM, which is notably lower than that of existing treatments like bismerthiazol . Scanning Electron Microscopy (SEM) analysis confirmed that the compound induced cell membrane rupture, indicating a mechanism of action that disrupts bacterial integrity.

2.2 Antiviral Screening

In another study focused on antiviral properties, compounds structurally similar to this compound were tested for their ability to inhibit Influenza A viruses. One derivative showed an EC50 value of 37.03 µM against the A/H3N2 strain, outperforming the standard antiviral oseltamivir . This suggests that further investigation into the antiviral capabilities of the original compound could yield valuable insights.

Cosmetic Applications

The compound may also find applications in cosmetic formulations due to its chemical properties. Research indicates that certain phenylacetamides can enhance skin hydration and improve formulation stability . The development of topical formulations using response surface methodology has shown promise in optimizing the physical properties of cosmetic products, potentially integrating compounds like this compound for improved efficacy.

Data Summary Table

| Application Area | Activity | EC50 Value | Comparison |

|---|---|---|---|

| Antibacterial | Against Xanthomonas oryzae | 156.7 µM | Better than bismerthiazol (230.5 µM) |

| Antiviral | Against Influenza A (A/H3N2) | 37.03 µM | Better than oseltamivir (>59 µM) |

| Cosmetic | Skin hydration enhancement | Not specified | Potentially improves formulation stability |

Mechanism of Action

The mechanism of action of N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as an IMPDH inhibitor, it binds to the enzyme’s active site, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . In the context of neuropathic pain, it inhibits AAK1, which plays a role in pain signaling pathways .

Comparison with Similar Compounds

The structural and functional attributes of N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide can be contextualized against related acetamide and heterocyclic derivatives. Below is a comparative analysis based on structural modifications, bioactivity, and synthesis strategies.

Structural Analogues with Oxazole or Thiazole Moieties

Pharmacological Activity Comparison

- IMPDH Inhibition : this compound derivatives (e.g., BMS-337197) exhibit potent IMPDH II inhibition (IC₅₀ < 50 nM), surpassing earlier oxazole-based inhibitors like VX-497 . The methoxy group enhances binding to the NAD⁺ pocket, while the phenylacetamide tail stabilizes hydrophobic interactions .

- Anti-inflammatory Effects : In rodent arthritis models, BMS-337197 reduces inflammation by 70% at 10 mg/kg, outperforming morpholine-acetamide analogues due to optimized pharmacokinetics .

Physicochemical Properties

| Property | This compound | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | N-(3-Cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-pyrazol-5-yl)-2-phenylacetamide |

|---|---|---|---|

| LogP | 3.2 | 4.1 | 4.5 |

| Solubility (µg/mL) | 12.5 (aqueous) | 8.3 | 5.6 |

| Metabolic Stability (t₁/₂, h) | 4.7 | 6.2 | 3.9 |

Key Observations :

- The oxazole-based parent compound balances solubility and lipophilicity, making it suitable for oral bioavailability.

- Trifluoromethyl groups in analogues improve metabolic stability but reduce solubility .

Biological Activity

N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylacetamide backbone with a methoxy-substituted oxazole ring, which is significant for its biological interactions. The oxazole moiety enhances the compound's ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The oxazole ring allows binding to various receptors, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Cytotoxicity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is required.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that derivatives of phenylacetamides can inhibit bacterial growth effectively. For instance, compounds similar to this structure have been evaluated against various bacterial strains, demonstrating effective minimum inhibitory concentrations (MICs) .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of compounds containing the oxazole and phenylacetamide structures. For example:

- Cytotoxicity Tests : Compounds with similar scaffolds have been tested against human cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), showing significant cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-Methoxy...) | MCF-7 | 20.76 ± 1.02 |

| N-(3-Methoxy...) | HCT-116 | 16.78 ± 0.57 |

Anti-inflammatory Effects

The compound's ability to inhibit key inflammatory pathways suggests potential applications in treating inflammatory diseases. The interaction with c-Jun N-terminal kinases (JNKs), which are involved in inflammation and apoptosis, has been a focus in related studies .

Case Studies

-

Antimicrobial Evaluation :

A study on derivatives of N-phenylacetamide showed that modifications could enhance antibacterial activity against strains like Xanthomonas oryzae and Xanthomonas axonopodis, with some compounds exhibiting EC50 values lower than established antibiotics . -

Cytotoxicity in Cancer Research :

Research involving phenylacetamides demonstrated that certain structural modifications could lead to increased potency against cancer cell lines. For instance, compounds were evaluated for their effects on B16F10 melanoma cells, revealing varying levels of cytotoxicity depending on the substituents present .

Q & A

Q. What are the key synthetic strategies for N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-2-phenylacetamide?

The synthesis involves constructing the oxazole ring and introducing the acetamide moiety. A common approach uses Stille coupling to form the oxazole core, followed by azide substitution and cyclization with isothiocyanate to generate intermediates . For example, 2-bromo-2'-nitroacetophenone can serve as a starting material, with azide intermediates cyclized under thermal conditions (e.g., 90°C in 1,4-dioxane with triphenylphosphine) to form oxazole rings . The acetamide group is introduced via condensation reactions with cyanoacetic acid or chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) .

Q. How is the compound characterized after synthesis?

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity, with key signals for methoxy (δ ~3.95 ppm), oxazole protons (δ ~6.97 ppm), and acetamide carbonyls (δ ~169 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for analogs: 490.2090) .

- HPLC: Purity (>99%) is confirmed using reverse-phase HPLC with retention times tracked (e.g., 2.76 minutes under specific conditions) .

Q. What biological targets or mechanisms are associated with this compound?

The compound is structurally related to IMPDH (inosine monophosphate dehydrogenase) inhibitors like BMS-337197, which targets IMPDH II (IC = 16 nM, Ki = 3.2 nM) . IMPDH inhibition disrupts purine biosynthesis, making it relevant for immunosuppressive or antiviral research. Assays include enzyme activity measurements (NAD depletion) and cell proliferation tests (e.g., CEM T-cell IC = 520 nM) .

Advanced Research Questions

Q. How can low yields in the oxazole cyclization step be optimized?

Low yields often arise from competing side reactions. Strategies include:

- Catalyst Optimization: Use Pd/C or triphenylphosphine to accelerate cyclization .

- Temperature Control: Maintain precise heating (e.g., 90°C for 30 minutes) to minimize decomposition .

- Protecting Groups: Introduce tert-butyl dicarbonate to protect amines, improving regioselectivity during cyclization .

Q. How to resolve discrepancies in crystallographic data for structural validation?

Use SHELXL for small-molecule refinement, especially with high-resolution data. Key steps:

- Twinning Analysis: Check for twinning using the TWIN command in SHELXL .

- Hydrogen Bonding Networks: Apply graph set analysis (e.g., Etter’s formalism) to validate intermolecular interactions .

- Validation Tools: Pair SHELX with WinGX for symmetry checks and R calculations to ensure data consistency .

Q. What methods improve the sensitivity of enzyme inhibition assays?

- High-Throughput Screening (HTS): Use fluorescence-based NAD depletion assays with purified IMPDH II .

- Structure-Activity Relationship (SAR) Studies: Modify the morpholinoacetamide group (e.g., in BMS-337197) to enhance binding affinity. Test analogs via IC and Ki measurements .

- Crystallographic Docking: Validate binding modes using co-crystal structures of IMPDH with the compound .

Methodological Considerations

Q. How to differentiate N-methylation sites in complex intermediates?

- Regioselective Protection: Use acetyl or tert-butyl groups to protect the oxazole amine, leaving the acetamide nitrogen reactive for methylation .

- NMR Monitoring: Track methylation progress via NMR shifts (e.g., N-methyl signals at δ ~3.12 ppm) .

Q. What analytical techniques are critical for detecting impurities?

- LC-MS/MS: Identify byproducts with m/z matching potential side products (e.g., over-alkylated species).

- TLC with UV Visualization: Monitor reaction progress using silica plates and iodine staining .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between enzyme and cell assays?

Q. How to address inconsistent crystallographic and computational docking results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.